(5-bromo-2-furyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
(5-bromo-2-furyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound with a molecular formula of C10H8BrF3N2O3 This compound is notable for its unique structure, which includes a brominated furan ring, a hydroxy group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-furyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Bromination of the Furan Ring: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the brominated furan ring with the pyrazole derivative under conditions that promote the formation of the methanone linkage, often using a base such as potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (Hydrogen) with a catalyst
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), ROH (Alcohols)
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted furan derivatives
Scientific Research Applications
Chemistry
In chemistry, (5-bromo-2-furyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group, in particular, is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (5-bromo-2-furyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(5-bromo-2-furyl)[5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
(5-chloro-2-furyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
(5-bromo-2-furyl)[5-hydroxy-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Contains an ethyl group instead of a methyl group, which may influence its steric properties and biological effects.
Uniqueness
The uniqueness of (5-bromo-2-furyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8BrF3N2O3 |
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Molecular Weight |
341.08 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C10H8BrF3N2O3/c1-5-4-9(18,10(12,13)14)16(15-5)8(17)6-2-3-7(11)19-6/h2-3,18H,4H2,1H3 |
InChI Key |
DMRZDBJWEKYMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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